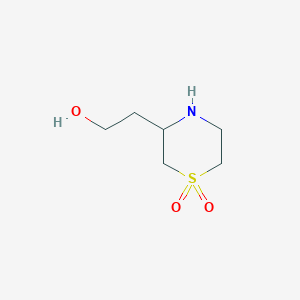

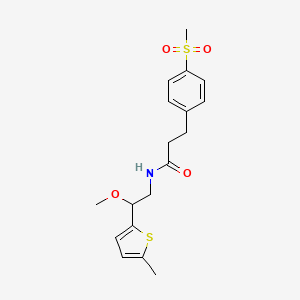

3-(2-Hydroxyethyl)-1lambda6-thiomorpholine-1,1-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Hydroxyethyl)-1lambda6-thiomorpholine-1,1-dione, also known as thiomorpholine-3-carboxylic acid (TMC), is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. TMC is a thioamide derivative of morpholine and has a unique chemical structure that makes it a valuable tool for research purposes.

科学的研究の応用

Synthesis and Structural Studies

- The synthesis of related compounds, such as 3,3-dimethylmorpholine-2,5-diones, has been achieved through direct amide cyclization of linear precursors, which are prepared by coupling 2,2-dimethyl-2H-azirin-3-amines with 2-hydroxyalkanoic acids. Thionation of these compounds with Lawesson's reagent yields 5-thioxomorpholin-2-ones and morpholine-2,5-dithiones. X-ray crystallography has been used to establish the structures of these compounds (Mawad et al., 2010).

Cycloaddition Reactions

- A base-mediated [3 + 3] cycloaddition reaction of in-situ formed aza-oxyallyl cations and 1,4-dithiane-2,5-diols has been achieved under mild conditions. This strategy provides an efficient way to prepare desired thiomorpholin-3-one derivatives in moderate-to-high yields. The resulting products can be converted into other heterocyclic compounds, including 2H-1,4-thiazin-3(4H)-ones and thiomorpholine-3,5-diones (Xie et al., 2020).

Stereochemistry and Dynamic Behavior

- N-aryl-substituted thiomorpholine-3,5-diones have been synthesized, with their crystal structures established using X-ray crystallography. The dynamic stereochemistry of these compounds has been studied, revealing stable diastereomers and proposing mechanisms for diastereomers interconversion based on quantum chemical calculations (Szawkało et al., 2015).

Deconstructive Esterification and Scaffold Hopping

- A study on the serendipitous synthesis of cross-conjugated dienes by cascade deconstructive esterification of thiomorpholinone-tethered alkenoic acids has been conducted. This domino process involves esterification, base-assisted ring-opening, and concomitant 1,2-migration of the α-amino alkenyl group. This approach is significant in medicinal chemistry for skeletal remodeling of heterocycles (Farah et al., 2023).

Antimicrobial Activity

- Research has been conducted on the synthesis of thiomorpholine derivatives for potential antimicrobial activity. These derivatives have been synthesized via nucleophilic substitution reactions and tested for their antimicrobial properties. The structural characterization of these compounds was performed using various analytical methods (Kardile & Kalyane, 2010).

特性

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c8-3-1-6-5-11(9,10)4-2-7-6/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSFTMZVJVJJPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC(N1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Hydroxyethyl)-1lambda6-thiomorpholine-1,1-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B2632102.png)

![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (2S)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoate](/img/structure/B2632107.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2632108.png)

![Ethyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2632113.png)

![N-(3-methyl-1H-pyrazol-5-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide](/img/structure/B2632119.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2632122.png)

![2-(3,5-difluorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2632124.png)